molecular formula C10H8BrNS B13102086 2-(3-Bromophenyl)thiophen-3-amine

2-(3-Bromophenyl)thiophen-3-amine

Cat. No.: B13102086
M. Wt: 254.15 g/mol
InChI Key: HIJOVVDXDAHAEH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)thiophen-3-amine is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)thiophen-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Another method involves the direct arylation of thiophenes using a palladium catalyst. This method allows for the formation of carbon-carbon bonds directly on the thiophene ring without the need for pre-functionalization . The reaction conditions include a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylthiophen-3-amine.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)thiophen-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophen-3-amine: Lacks the bromine atom, resulting in different reactivity and properties.

    2-(4-Bromophenyl)thiophen-3-amine: The bromine atom is positioned differently, affecting its chemical behavior.

    2-(3-Chlorophenyl)thiophen-3-amine: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness

2-(3-Bromophenyl)thiophen-3-amine is unique due to the specific positioning of the bromine atom and the amine group on the thiophene ring. This configuration imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

2-(3-bromophenyl)thiophen-3-amine

InChI

InChI=1S/C10H8BrNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2

InChI Key

HIJOVVDXDAHAEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=CS2)N

Origin of Product

United States

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